(2-Bromophenyl)(p-tolyl)sulfane

Pharmaceutical Quality Control Impurity Profiling Reference Standards

This asymmetrical diaryl sulfide features a 2-bromo substituent ortho on one phenyl ring and a 4-methyl group para on the other—a precise substitution pattern critical for pharmaceutical quality control as Selexipag Impurity 51. Unlike generic unsubstituted or dihalogenated diaryl sulfides, the ortho-bromo handle enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for late-stage diversification. Procure authenticated reference standards for validated LC-MS/MS and HPLC impurity profiling, or leverage the scaffold for SERT inhibitor SAR and protease-targeted library synthesis.

Molecular Formula C13H11BrS
Molecular Weight 279.2 g/mol
Cat. No. B1370309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(p-tolyl)sulfane
Molecular FormulaC13H11BrS
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=CC=C2Br
InChIInChI=1S/C13H11BrS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,1H3
InChIKeyCYUPFFKTTJMWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (2-Bromophenyl)(p-tolyl)sulfane? A Procurement and Specification Overview


(2-Bromophenyl)(p-tolyl)sulfane (CAS 15861-49-1) is an unsymmetrical diaryl sulfide featuring a bromine atom ortho on one phenyl ring and a methyl group para on the other . This precise substitution pattern distinguishes it from a range of closely related dihalogenated or unsubstituted diaryl sulfides, defining its utility as a specialized building block. It is recognized as Selexipag Impurity 51, making it a critical reference standard for quality control in the pharmaceutical industry .

Why Generic Diaryl Sulfides Cannot Substitute for (2-Bromophenyl)(p-tolyl)sulfane


While the diaryl sulfide scaffold is common, the specific 2-bromo, 4'-methyl substitution pattern of this compound is non-generic and confers unique chemical and biological properties . In analogous systems, the ortho-bromo substituent is crucial for cross-coupling reactivity (e.g., Suzuki-Miyaura) and influences electrophilic aromatic substitution regioselectivity . Furthermore, within the serine protease and transporter inhibitor classes, halogen and methyl positioning on the diaryl sulfide core directly dictates target affinity and selectivity, as observed in SAR studies of SERT and cathepsin inhibitors [1]. A generic or incorrectly substituted analog would fail to serve as an authentic impurity standard and would not recapitulate the specific reactivity or biological activity of this exact molecule .

Product-Specific Evidence: (2-Bromophenyl)(p-tolyl)sulfane Performance and Differentiation


Defined Identity as a Selexipag Process Impurity Standard

This compound is formally cataloged as Selexipag Impurity 51, differentiating it from other structurally similar aryl sulfide impurities (e.g., desisopropyl or N-oxide derivatives) that are monitored in the same drug substance . Analytical methods such as LC-MS/MS have been developed and validated specifically to resolve Selexipag from its process-related impurities, including this compound, ensuring pharmaceutical quality [1].

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Impact of ortho-Bromo Substituent on Synthetic Versatility

The ortho-bromo group in this compound provides a synthetic handle that is absent in chloro, fluoro, or unsubstituted analogs, enabling selective cross-coupling reactions . In a potassium tert-butoxide-mediated synthesis of unsymmetrical diaryl sulfides, aryl bromides (including ortho-bromo derivatives) demonstrated robust reactivity in forming the desired thioether linkages . While a direct comparison of reaction yields for this specific compound is not available, class-level evidence indicates that ortho-substituted aryl bromides are suitable substrates for Pd-catalyzed Suzuki-Miyaura and other cross-couplings, unlike the less reactive aryl chlorides or more expensive iodides [1].

Cross-Coupling Organic Synthesis Building Blocks

Conformational and Electronic Differentiation via Asymmetric Substitution

The unsymmetrical nature of this diaryl sulfide (2-bromo on one ring, 4'-methyl on the other) creates a unique electronic and steric environment that differs fundamentally from symmetrical dihalogenated or dialkylated analogs . In the context of biologically active diaryl sulfides, halogen and methyl positioning has been shown to dramatically influence target binding. For instance, SAR studies on cathepsin inhibitors revealed that a meta-bromo analog exhibited 3.9-fold greater inhibitory potency against Cat L compared to a non-brominated derivative [1]. Similarly, the class of halogen-substituted diphenylsulfides has demonstrated selective inhibition of serotonin uptake, with activity highly dependent on the specific substitution pattern [2].

Molecular Recognition SAR Studies Drug Design

High-Value Application Scenarios for (2-Bromophenyl)(p-tolyl)sulfane


Pharmaceutical Reference Standard for Selexipag Quality Control

Procure this compound as an authenticated reference standard (Selexipag Impurity 51) for use in validated analytical methods such as LC-MS/MS or HPLC. It is essential for the identification, quantification, and control of process-related impurities in Selexipag active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with ICH Q2(R1) guidelines [1].

Key Building Block for Cross-Coupling in Medicinal Chemistry

Utilize the ortho-bromo substituent as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the late-stage diversification of the diaryl sulfide core to generate focused libraries of novel compounds for drug discovery programs, particularly those targeting serine proteases or G protein-coupled receptors .

Scaffold for Structure-Activity Relationship (SAR) Studies

Employ this asymmetrically substituted diaryl sulfide as a core scaffold to explore the impact of halogen and methyl group positioning on biological target engagement. Given the established class-level activity of diaryl sulfides as SERT inhibitors and enzyme inhibitors, this compound serves as a critical control or starting point for SAR campaigns aimed at optimizing potency and selectivity [2].

Intermediate for Advanced Material Synthesis

Exploit the thioether linkage and functionalizable bromine atom to synthesize more complex sulfur-containing molecules, such as sulfoxides, sulfones, or polymers. The compound's specific substitution pattern can be used to tune the electronic and physical properties of resulting materials for applications in organic electronics or catalysis research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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